molecular formula C14H14N2O4S2 B5731477 4-{[(2-phenylvinyl)sulfonyl]amino}benzenesulfonamide

4-{[(2-phenylvinyl)sulfonyl]amino}benzenesulfonamide

Cat. No. B5731477
M. Wt: 338.4 g/mol
InChI Key: KTQFCPAZJBKJQK-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2-phenylvinyl)sulfonyl]amino}benzenesulfonamide, also known as PSB-1115, is a chemical compound that has been found to have potential applications in scientific research. This compound is a member of the sulfonamide family, which is known for its diverse range of biological activities. PSB-1115 has been shown to have a unique mechanism of action, making it an interesting compound for further study.

Mechanism of Action

4-{[(2-phenylvinyl)sulfonyl]amino}benzenesulfonamide inhibits the activity of CAIX by binding to the active site of the protein. This binding prevents the protein from carrying out its normal function, which is to catalyze the conversion of carbon dioxide to bicarbonate and protons. Inhibition of CAIX activity leads to a decrease in the pH of the tumor microenvironment, which can have a negative impact on tumor growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo. In addition, it has been shown to sensitize cancer cells to radiation therapy. This compound has also been shown to have an effect on the pH of the tumor microenvironment, which can impact tumor growth and survival.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{[(2-phenylvinyl)sulfonyl]amino}benzenesulfonamide in lab experiments is its specificity for CAIX. This allows for the selective inhibition of this protein without affecting other carbonic anhydrase isoforms. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effect.

Future Directions

There are several potential future directions for research on 4-{[(2-phenylvinyl)sulfonyl]amino}benzenesulfonamide. One area of interest is the development of more potent analogs of the compound. Another area of interest is the investigation of the effects of this compound on other aspects of tumor biology, such as angiogenesis and metastasis. Additionally, the use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy, could be explored. Finally, the potential use of this compound in other disease states, such as hypoxia-related diseases, could also be investigated.

Synthesis Methods

The synthesis of 4-{[(2-phenylvinyl)sulfonyl]amino}benzenesulfonamide involves the reaction of 4-aminobenzenesulfonamide with 2-phenylvinylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.

Scientific Research Applications

4-{[(2-phenylvinyl)sulfonyl]amino}benzenesulfonamide has been found to have potential applications in scientific research. It has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), which is a protein that is overexpressed in many types of cancer. Inhibition of CAIX has been suggested as a potential therapeutic strategy for cancer treatment.

properties

IUPAC Name

4-[[(E)-2-phenylethenyl]sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c15-22(19,20)14-8-6-13(7-9-14)16-21(17,18)11-10-12-4-2-1-3-5-12/h1-11,16H,(H2,15,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQFCPAZJBKJQK-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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